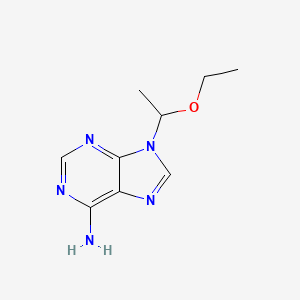
3-hexylpentanedioic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexylpentanedioic acid is an organic compound with the molecular formula C11H20O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexylpentanedioic acid can be achieved through several methods. One common approach involves the reaction of hexylmagnesium bromide with diethyl oxalate, followed by hydrolysis and acidification to yield the desired dicarboxylic acid . Another method includes the oxidation of 3-hexylpentanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents)
Major Products Formed
Oxidation: Higher dicarboxylic acids
Reduction: Hexylpentanediol, hexylpentanal
Substitution: Halogenated hexylpentanedioic acids
Wissenschaftliche Forschungsanwendungen
3-Hexylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals, plasticizers, and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of 3-hexylpentanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for other bioactive molecules. The carboxyl groups allow it to participate in various biochemical reactions, including esterification and amidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutaric acid (1,5-pentanedioic acid): Another dicarboxylic acid with a shorter carbon chain.
Adipic acid (1,6-hexanedioic acid): Similar structure but with a different carbon chain length.
Suberic acid (1,8-octanedioic acid): Longer carbon chain dicarboxylic acid.
Uniqueness
3-Hexylpentanedioic acid is unique due to its specific carbon chain length and the presence of two carboxyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
4836-41-3 |
|---|---|
Molekularformel |
C11H20O4 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
3-hexylpentanedioic acid |
InChI |
InChI=1S/C11H20O4/c1-2-3-4-5-6-9(7-10(12)13)8-11(14)15/h9H,2-8H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
CGYIPJNNRRYASC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


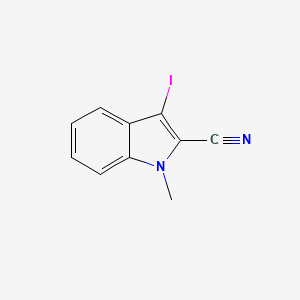
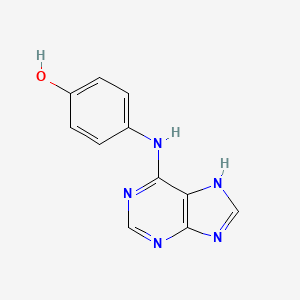

![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)
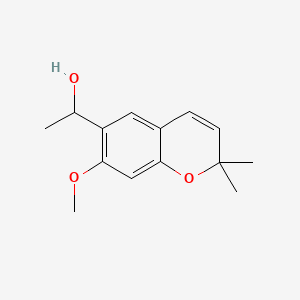
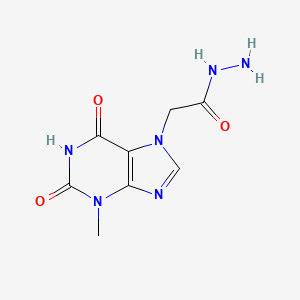
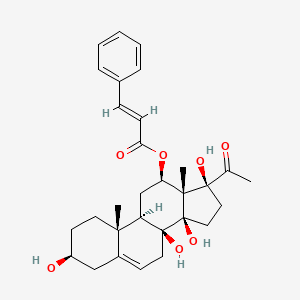
![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)

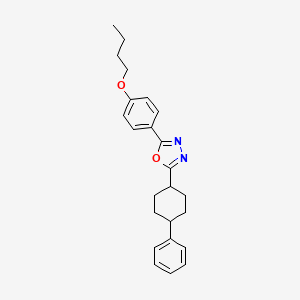
![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)
